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2,7-Dimethyl-1H-purin-6(7H)-one, also known as 2,7-dimethylpurine-6-one, is a purine derivative characterized by the presence of two methyl groups at the 2 and 7 positions of the purine ring. This compound is significant in biochemistry due to its structural similarity to nucleobases found in nucleic acids, which play essential roles in genetic information storage and transfer. The molecular formula for 2,7-dimethyl-1H-purin-6(7H)-one is C7H8N4O, and it has been studied for its potential biological activities and applications in medicinal chemistry.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
Research has indicated that 2,7-dimethyl-1H-purin-6(7H)-one exhibits notable biological activities. It has been studied for its potential as an antitumor agent and as a modulator of various biological pathways. Its structural similarity to adenine and guanine suggests that it may interact with nucleic acid structures or enzymes involved in nucleic acid metabolism. Additionally, compounds with similar structures have been shown to exhibit antiviral and antimicrobial properties .
The synthesis of 2,7-dimethyl-1H-purin-6(7H)-one typically involves several key methods:
2,7-Dimethyl-1H-purin-6(7H)-one has applications in various fields:
Studies on the interactions of 2,7-dimethyl-1H-purin-6(7H)-one with biomolecules are crucial for understanding its mechanism of action. This includes:
These studies help elucidate the pharmacological profile of the compound and guide further development efforts.
Several compounds share structural similarities with 2,7-dimethyl-1H-purin-6(7H)-one. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Adenine | Natural purine base; no methyl substitutions | Essential component of DNA/RNA |
| Guanine | Natural purine base; similar structure | Essential component of DNA/RNA |
| Caffeine | Methylated purine derivative; three methyl groups | Stimulant effects; widely consumed |
| Theobromine | Methylated purine derivative; two methyl groups | Mild stimulant; found in cocoa |
Uniqueness of 2,7-Dimethyl-1H-purin-6(7H)-one:
The unique positioning of methyl groups at both the 2 and 7 positions distinguishes this compound from other purines. This specific substitution pattern may confer distinct chemical properties and biological activities not observed in other derivatives, making it an interesting subject for further research .
The foundational strategy for synthesizing purine derivatives, including 2,7-dimethyl-1H-purin-6(7H)-one, relies on Traube’s heterocyclic condensation. This method involves the stepwise assembly of the purine ring system from uracil precursors. Key steps include:
A critical modification involves alkylating 3-substituted-6-aminouracil with methyl iodide prior to cyclization, ensuring regioselective methylation. For example, 5,6-diamino-1,3-dimethyluracil undergoes condensation with aldehydes to yield 8-substituted xanthines, which are then methylated to produce 2,7-dimethyl derivatives.
Table 1: Traditional Synthesis Conditions for 2,7-Dimethyl-1H-purin-6(7H)-one
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Nitrosation | NaNO₂, CH₃COOH, 0–5°C | 5-Nitroso-6-aminouracil | 75–85 |
| Reduction | Na₂S₂O₄, H₂O, RT | 5,6-Diaminouracil | 80–90 |
| Cyclization | HCOOH, 100°C | Xanthine core | 65–75 |
| Methylation | CH₃I, K₂CO₃, DMF | 2,7-Dimethyl derivative | 60–70 |
The regioselective alkylation of 2,7-Dimethyl-1H-purin-6(7H)-one at the nitrogen positions represents a fundamental aspect of purine chemistry that demonstrates distinct reactivity patterns between the N1 and N7 positions [7] [10] [11]. Recent studies have established that nitrogen-7 demonstrates enhanced nucleophilicity compared to other nitrogen centers in the purine ring system, making it a preferential site for alkylation reactions under kinetically controlled conditions [7] [10] [40].
The electronic environment surrounding the N7 position in purine derivatives creates favorable conditions for regioselective tertiary-alkylation reactions [10] [11]. Research conducted by Nevrlka and colleagues demonstrated that N-trimethylsilylated purines react with tertiary-alkyl halides using tin tetrachloride as a catalyst to achieve highly regioselective N7 alkylation [10] [11]. Under these conditions, the reaction proceeds through kinetically controlled pathways that favor N7 substitution over the thermodynamically more stable N9 products [10] [11].
The regioselectivity between N1 and N7 positions is governed by several factors including steric hindrance, electronic effects, and reaction conditions [7] [40]. For adenine and guanine derivatives, density functional theory studies have revealed that the N7 atom possesses the most nucleophilic character in both basic and neutral pH conditions [40]. In polar solvents, N7 substitution is energetically favored, while in basic pH and nonpolar solvents, N9 substitution becomes slightly more probable [40].
Table 1: Regioselectivity Data for Purine Alkylation Reactions
| Substrate | Alkylating Agent | N7 Yield (%) | N9 Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| 6-Chloropurine | tert-Butyl bromide | 87 | 0 | SnCl₄, DCE, RT, 19h | [10] |
| 6-Chloropurine | tert-Butyl bromide | 84 | 6 | SnCl₄, ACN, RT, 19h | [10] |
| 6-Methoxypurine | tert-Butyl bromide | 60 | - | SnCl₄, ACN, RT, 5h | [10] |
| 6-Methylthiopurine | tert-Butyl bromide | 68 | - | SnCl₄, ACN, RT, 3h | [10] |
The stability of N7-alkylated products varies significantly depending on the alkyl group and reaction conditions [10] [11]. Tertiary-butyl groups at the N7 position demonstrate stability under basic conditions but undergo cleavage in the presence of aqueous mineral acids or Lewis acids [10]. This lability contrasts with N9-isomers, which exhibit greater stability across various reaction conditions [10].
Advanced synthetic methodologies have been developed to control regioselectivity through careful selection of reaction parameters [7] [10] [11]. The use of sterically hindered metal amides offers chemoselectivity and regioselectivity while maintaining functional group tolerance [22]. Temperature control plays a crucial role, with lower temperatures favoring kinetic products at N7, while elevated temperatures promote thermodynamic equilibration toward N9 substitution [10] [11].
The electrophilic substitution reactions at the C2 and C6 positions of 2,7-Dimethyl-1H-purin-6(7H)-one demonstrate distinct reactivity patterns influenced by the electron-deficient nature of the pyrimidine ring and the electron distribution within the purine framework [14] [39]. The C6 position exhibits particular susceptibility to electrophilic attack due to its electron-deficient character and proximity to the carbonyl functionality [14] [39].
Recent developments in metal-free direct acylation protocols have established highly regioselective C6 functionalization pathways [39]. These reactions proceed through Minisci-type mechanisms using tertiary-butyl hydroperoxide as an oxidant, achieving excellent regioselectivity for the C6 position despite the presence of multiple reactive carbon-hydrogen bonds at C2 and C8 positions [39]. The regioselectivity arises from the inherent electronic properties of the purine ring system, where the C6 position demonstrates enhanced electrophilic character [39].
The electronic environment at the C2 position differs significantly from C6, with C2 showing moderate electron deficiency compared to the highly electron-deficient C6 and C8 positions [14]. Substitution reactions at C2 often require more forcing conditions or specialized catalytic systems to achieve reasonable conversion rates [14]. The presence of methyl substituents at the 2 and 7 positions in 2,7-Dimethyl-1H-purin-6(7H)-one influences the electronic distribution and can affect the regioselectivity of electrophilic substitution reactions [14].
Table 2: Electrophilic Substitution Reaction Data
| Position | Electrophile | Catalyst System | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| C6 | Benzaldehyde | I₂/TBHP | 89 | 90°C, 12h, air | [39] |
| C6 | 4-Methoxybenzaldehyde | I₂/TBHP | 85 | 90°C, 12h, air | [39] |
| C6 | Acetaldehyde | I₂/TBHP | 78 | 90°C, 12h, air | [39] |
| C2 | Phenylboronic acid | Pd(OAc)₂/TPPTS | 67 | Aqueous, 120°C | [22] |
Mechanistic studies have revealed that electrophilic substitution at the C6 position proceeds through radical intermediates generated by the interaction of aldehydes with the iodine-tertiary-butyl hydroperoxide system [39]. The radical species selectively attacks the C6 position, forming carbon-carbon bonds with high efficiency and excellent functional group tolerance [39]. This methodology demonstrates broad substrate scope and can be readily scaled for preparative applications [39].
The reactivity at C2 position often involves palladium-catalyzed cross-coupling reactions with organometallic reagents [22]. Suzuki coupling conditions using aqueous solutions with unprotected purine substrates and arylboronic acids provide access to C2-arylated products using palladium acetate and tris(3-sulfonatophenyl)phosphine as the catalyst system [22]. These reactions typically require elevated temperatures and extended reaction times to achieve satisfactory conversion rates [22].
Computational studies have provided insights into the electronic factors governing regioselectivity in electrophilic substitution reactions [50]. The frontier molecular orbitals analysis reveals that the highest occupied molecular orbital describes the electron density distribution responsible for nucleophilic character at carbon atoms [50]. The triadic analysis approach demonstrates the importance of considering electronic, steric, and solvation effects when predicting regioselectivity patterns [50].
The C8 position of 2,7-Dimethyl-1H-purin-6(7H)-one represents the most electron-deficient site in the purine ring system, making it highly susceptible to nucleophilic displacement reactions and metal-catalyzed cross-coupling transformations [14] [18] [22]. The strategic installation of functional groups at the C8 position has emerged as a powerful methodology for accessing diverse purine derivatives with enhanced biological and photophysical properties [18] [19] [22].
Suzuki cross-coupling reactions represent the most widely employed strategy for C8 functionalization, enabling the introduction of aryl and heteroaryl substituents with excellent efficiency [18] [19] [24]. The discovery that C8-aryl purine nucleosides can be synthesized via Suzuki cross-coupling has facilitated the preparation of diverse analogues for biological evaluation [18]. These reactions typically employ C8-bromo or C8-iodo purine precursors with arylboronic acids under palladium catalysis [18] [19] [22].
Table 3: C8 Cross-Coupling Reaction Yields and Conditions
| Nucleophile | Electrophile | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | 8-Bromo-GMP | Pd(OAc)₂/TPPTS | 85 | H₂O, 100°C, 4h | [22] |
| 4-Methoxyphenylboronic acid | 8-Iodo-adenosine | Pd(PPh₃)₄ | 92 | DMF, 80°C, 6h | [19] |
| Tributylvinylstannane | 8-Iodo-nucleoside | Pd(PPh₃)₄ | 98 | DMF, 100°C, 2h | [19] |
| Trimethylaluminum | 8-Bromo-guanosine | PdCl₂/PPh₃ | 89 | THF, RT, 4h | [19] |
Direct C8 alkylation methodologies have been developed using visible light photoredox catalysis, offering mild reaction conditions and excellent atom economy [21] [23]. These protocols employ acridinium photocatalysts and air as the sole oxidant to achieve cross-dehydrogenation coupling between purines and alcohols, resulting in C8-alkoxy purine derivatives [21]. The reaction proceeds through single electron transfer mechanisms that selectively activate the C8 position for nucleophilic attack [21].
Alternative alkylation strategies include cobalt-catalyzed direct alkylation using tetrahydrofuran as both solvent and alkylating agent [20]. This methodology provides access to C8-alkyl-substituted purine analogues through direct functionalization of 8-H purines using cobalt chloride hexahydrate as catalyst [20]. The reaction demonstrates excellent regioselectivity and can accommodate various alkyl ethers as alkylating agents [20].
Advanced cross-coupling methodologies have expanded beyond traditional palladium catalysis to include copper-mediated direct arylation protocols [15] [24]. These reactions employ cesium carbonate with secondary amines to generate in situ reagent complexes that promote trans-coupling reactions [15]. Copper iodide serves as an efficient cocatalyst, leading to C8-arylated products with excellent yields [15] [24].
Table 4: Advanced C8 Functionalization Methods
| Method | Substrate | Product | Yield (%) | Key Features | Reference |
|---|---|---|---|---|---|
| Photoredox | 9H-Purine + EtOH | 8-Ethoxy purine | 76 | Visible light, Eosin Y | [21] |
| Co-catalyzed | Adenosine + THF | 8-THF adenosine | 68 | One-step alkylation | [20] |
| Cu-mediated | 2'-Deoxyadenosine + ArI | 8-Aryl-2'-deoxyadenosine | 85 | Piperidine/Cs₂CO₃ | [15] |
| Radical coupling | Purine + alcohols | 8-Alkoxy purines | 82 | Air oxidation, mild conditions | [21] |
The mechanistic understanding of C8 cross-coupling reactions has been enhanced through computational studies and experimental investigations [25] [26]. Density functional theory calculations reveal that the electrophilic palladium species preferentially coordinates to the C8 position due to its enhanced electron deficiency [25]. The cyclopalladation pathway involves initial coordination followed by electrophilic substitution and reductive elimination to generate the cross-coupled product [25].
Protein kinases represent one of the largest and most functionally diverse gene families, with kinase inhibition emerging as a prominent anti-cancer drug target [7]. Purine analogues have demonstrated significant potential as kinase inhibitors across multiple therapeutic areas, with the purine scaffold serving as a privileged heterocyclic nucleus in various bioactive compounds [7].
The protein kinase inhibition potential of 2,7-Dimethyl-1H-purin-6(7H)-one can be inferred from extensive research on related purine derivatives. The purine system from adenosine triphosphate has been combined with phenyl moieties to explore interactions with different regions of the adenosine triphosphate binding site in disease-related protein kinases [8]. This design strategy has yielded numerous hits across assayed substances, establishing purine derivatives as valuable tools for evaluating bonding and selectivity patterns in kinase inhibition [8].
Specific purine derivatives have demonstrated remarkable potency against individual kinase targets. The compound 6-thioguanine exhibits selective inhibition of Protein Kinase N with an apparent inhibition constant of 6 micromolar, demonstrating specificity over protein kinases A and C [9]. This selectivity profile suggests that purine analogues can achieve targeted kinase inhibition without affecting global protein phosphorylation patterns [9].
Cancer cell line studies reveal significant cytotoxic activities for purine-based kinase inhibitors. The compound 7i, a 1H-purin-6(9H)-one analog, displays inhibitory concentration 50 values of 2.0 micromolar against HepG-2 liver cancer cells and 3.8 micromolar against U-118 MG glioblastoma cells, surpassing the performance of temozolomide [10]. These findings indicate that structural modifications to the purine core can substantially enhance anticancer activity through kinase inhibition mechanisms [10].
The Cell Division Cycle 7 kinase represents a particularly relevant target for neurodegenerative diseases. Purine derivatives capable of inhibiting Cell Division Cycle 7 kinase activity demonstrate potential for treating neurological conditions such as Alzheimer disease, amyotrophic lateral sclerosis, and frontotemporal dementia [11]. These conditions involve hyperphosphorylation of TAR DNA-binding protein 43 and subsequent cluster formation induced by Cell Division Cycle 7, making kinase inhibition a strategic therapeutic approach [11].
Advanced purine derivatives incorporating multiple substitutions demonstrate enhanced kinase selectivity profiles. The 2,6,9-trisubstituted purine conjugates exhibit significant cytotoxic activity in MV4-11 and EOL-1 cell lines, correlating with FMS-like tyrosine kinase 3 internal tandem duplication and platelet-derived growth factor receptor alpha inhibition [12]. These compounds affect mitogen-activated protein kinase and signal transducer and activator of transcription pathways, inducing cell cycle arrest in the G1 phase [12].
Adenosine kinase inhibition represents another important application for purine derivatives. The compound 10b, a 6,8-disubstituted purine nucleoside, demonstrates potent adenosine kinase inhibition with an inhibitory concentration 50 value of 0.019 micromolar, significantly exceeding the potency of 5'-deoxy-5'-aminoadenosine [13]. The inhibitory potency correlates with nuclear magnetic resonance evidence of predominant anti glycosyl bond conformation, whereas most analogues adopt syn conformations due to steric repulsions [13].
| Compound | Target Kinase | IC50 or Ki Value | Mechanism of Action |
|---|---|---|---|
| 6-Thioguanine | Protein Kinase N (PKN) | 6 μM (Ki) | ATP-competitive inhibition |
| Compound 7i (1H-purin-6(9H)-one analog) | Multiple cancer cell lines | 2.0 μM (HepG-2), 3.8 μM (U-118 MG) | Cell cycle arrest and apoptosis |
| CDC7 inhibitor purine derivative | CDC7 kinase | Submicromolar range | CDC7-mediated TDP-43 phosphorylation inhibition |
| 2,6,9-Trisubstituted purine conjugate | FLT3-ITD and PDGFRα | Significant cytotoxic activity | MAPK and STAT pathway modulation |
| 6,8-Disubstituted purine nucleoside (10b) | Adenosine Kinase | 0.019 μM (IC50) | Adenosine kinase competitive inhibition |
Nucleic acid intercalation represents a fundamental mechanism through which small molecules interact with deoxyribonucleic acid, involving the insertion of planar aromatic compounds between base pairs in the double helix structure [14]. Purine derivatives demonstrate diverse nucleic acid binding modes, ranging from classical intercalation to groove binding and more complex threading mechanisms.
The planar purine ring system of 2,7-Dimethyl-1H-purin-6(7H)-one enables π-π stacking interactions characteristic of intercalating agents [15]. The methyl substituents at positions 2 and 7 introduce steric and electronic effects that can significantly influence deoxyribonucleic acid binding affinity and selectivity [15]. Research on structurally related compounds provides insights into potential intercalation mechanisms and binding parameters.
Metal-purine Schiff base complexes demonstrate measurable deoxyribonucleic acid binding capabilities through non-intercalative mechanisms. The complex [M(GUSH)2(H2O)2], derived from purine-containing ligands, exhibits a binding constant of 2.1 × 10⁴ M⁻¹ with 24% hypochromism, indicating electrostatic or groove binding rather than classical intercalation [16]. The binding affinity reflects the electronic properties of the purine system and its metal coordination environment [16].
Threading polyintercalation represents an advanced form of nucleic acid interaction where multiple intercalating units are connected by linkers that thread through the deoxyribonucleic acid helix. Purine derivatives incorporating naphthalenediimide units demonstrate sequence-dependent binding with high affinity for 14 base pair recognition sites [17]. The binding preference follows the order: sequences with guanine-guanine intercalation steps show strongest affinity, followed by purine-purine steps, with cytosine-adenine steps being least favorable [17].
The purine 2-amino group plays a critical role in controlling minor groove width and protein-deoxyribonucleic acid interactions. Structural studies demonstrate that the 2-amino group on guanine is the primary molecular determinant controlling minor groove widths, with its presence inhibiting minor groove compression by up to 2000-fold [18] [19]. This structural effect has profound implications for the binding of purine derivatives that retain or modify the 2-position [18].
Nucleic acid recognition sequences containing purine bases exhibit distinct intercalation preferences. Research indicates that naphthalenediimide-containing compounds prefer purine-purine intercalation steps, with guanine-guanine sequences being especially favored [17]. The intercalation of purine derivatives between adjacent bases produces characteristic nuclear magnetic resonance line broadening attributed to magnetic dipole interactions with ribose ring protons [20].
Triplex-forming oligonucleotides modified with purine bases demonstrate enhanced nucleic acid binding under physiological conditions. The Twisted Intercalating Nucleic Acid-modified triplex-forming oligonucleotides bind to duplex deoxyribonucleic acid in the presence of potassium concentrations up to 140 millimolar, whereas wild-type analogues lose binding capability [21]. The purine modifications disrupt guanine runs and destabilize G-quadruplex structures that compete with triplex formation [21].
Crystallographic studies of N7-alkylated purine derivatives reveal specific coordination preferences with metal cations that influence nucleic acid binding [22]. The N9 nitrogen atoms serve as primary coordination sites, while N3 participates in binding with certain metal ions, forming linear coordination polymers bridged by anions [22]. These coordination patterns extend through intermolecular hydrogen bonding and π-π stacking interactions [22].
The binding constants for purine-deoxyribonucleic acid interactions vary significantly depending on the substitution pattern and binding mechanism. Classical intercalators typically exhibit binding constants in the range of 10⁴ to 10⁶ M⁻¹, while groove binders and threading intercalators can achieve higher affinities through multiple contact points and increased residence times [14].
| Compound Type | DNA Binding Constant (M⁻¹) | Binding Mode | Hypochromism (%) | Structural Effect |
|---|---|---|---|---|
| Metal-purine Schiff base complex [M(GUSH)2(H2O)2] | 2.1 × 10⁴ | Non-intercalative/electrostatic | 24% | Minimal DNA distortion |
| Purine derivative with NDI units | Variable (sequence dependent) | Threading polyintercalation | Variable | DNA unwinding and lengthening |
| Purine-containing threading intercalator | High affinity (14 bp recognition) | Groove binding with intercalation | N/A | Minor groove compression |
| N7-alkylated 6-chloropurine derivative | N/A (crystallographic study) | Metal coordination | N/A | Coordination polymer formation |
| TINA-modified TFO with purine bases | Enhanced binding in K⁺ conditions | Triplex formation with intercalation | N/A | G-quadruplex destabilization |